molecular formula C9H6F2O2 B13071771 3-(2,3-Difluorophenyl)-3-oxopropanal

3-(2,3-Difluorophenyl)-3-oxopropanal

Cat. No.: B13071771
M. Wt: 184.14 g/mol
InChI Key: HBTAODAETJMBSM-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-3-oxopropanal typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method is the aldol condensation reaction, where 2,3-difluorobenzaldehyde reacts with acetaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2,3-Difluorophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    N-(2,3-Difluorophenyl)-2-fluorobenzamide:

Uniqueness

3-(2,3-Difluorophenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its difluorophenyl group enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-3-oxopropanal

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,5H,4H2

InChI Key

HBTAODAETJMBSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(=O)CC=O

Origin of Product

United States

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